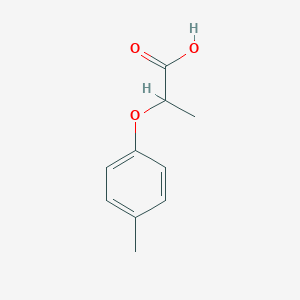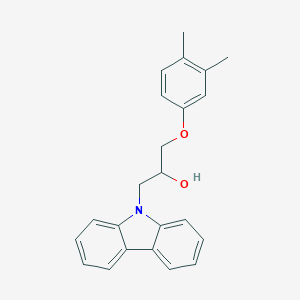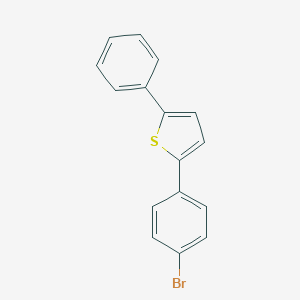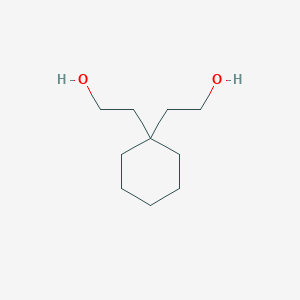
N-(4-methoxyphenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3,5-dimethylbenzamide, also known as modafinil, is a wakefulness-promoting agent that is widely used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a non-amphetamine drug that promotes wakefulness by stimulating the brain's histamine, dopamine, and orexin systems.
Wirkmechanismus
Modafinil's exact mechanism of action is not fully understood, but it is believed to work by increasing the levels of histamine, dopamine, and orexin in the brain. Histamine is involved in the regulation of wakefulness, while dopamine and orexin are neurotransmitters that play a role in motivation, reward, and arousal.
Biochemical and Physiological Effects
Modafinil has been shown to increase wakefulness and alertness by improving cognitive function, including attention, memory, and executive function. It also increases the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward. Modafinil has also been shown to increase heart rate and blood pressure, although these effects are generally mild.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has several advantages for use in lab experiments, including its well-established safety profile and low potential for abuse. It has also been shown to improve cognitive function and memory, which can be useful for researchers studying learning and memory. However, N-(4-methoxyphenyl)-3,5-dimethylbenzamide can be expensive, and its effects may not be consistent across individuals, which can make it difficult to use in large-scale studies.
Zukünftige Richtungen
There are several potential future directions for N-(4-methoxyphenyl)-3,5-dimethylbenzamide research. One area of interest is its potential use in treating other psychiatric disorders, such as depression and ADHD. Researchers are also exploring the use of this compound as a cognitive enhancer in healthy individuals, as well as its potential use in enhancing athletic performance. Additionally, there is interest in developing new formulations of this compound that could improve its bioavailability and duration of action.
Synthesemethoden
Modafinil was first synthesized in the 1970s by French pharmaceutical company Lafon Laboratories. The synthesis method involves the reaction of 2-[(diphenylmethyl)sulfinyl]acetamide with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified and recrystallized to obtain N-(4-methoxyphenyl)-3,5-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its wakefulness-promoting effects and its potential therapeutic uses. It has been shown to improve cognitive function, mood, and alertness in healthy individuals and those with sleep disorders. Modafinil has also been studied for its potential use in treating depression, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Eigenschaften
| 701220-53-3 | |
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-8-12(2)10-13(9-11)16(18)17-14-4-6-15(19-3)7-5-14/h4-10H,1-3H3,(H,17,18) |
InChI-Schlüssel |
RKIHOCCTUBIFNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)


![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)
